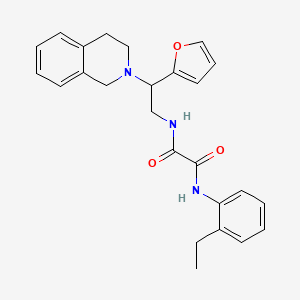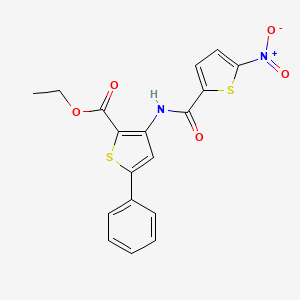
3-(5-硝基噻吩-2-甲酰胺)-5-苯基噻吩-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitro group, an amido group, and a phenyl group attached to the thiophene rings, making it a molecule of interest in various fields of scientific research.
科学研究应用
Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
作用机制
Target of Action
The primary target of Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate (EACC) is the syntaxin 17 . Syntaxin 17 is a protein involved in the fusion of autophagosomes with lysosomes, a crucial step in the autophagy pathway .
Mode of Action
EACC interferes with the autophagosomal localization of syntaxin 17 . It inhibits the interaction of syntaxin 17 with the HOPS complex and VAMP8 , thereby disrupting the fusion of autophagosomes with lysosomes .
Biochemical Pathways
EACC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components . By inhibiting the fusion of autophagosomes with lysosomes, EACC disrupts this pathway .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c
Result of Action
EACC has been shown to inhibit the growth of viruses and regulate the inflammatory response . This is due to its ability to affect the regulatory pathways involved in inflammation . Additionally, EACC has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .
Action Environment
The action, efficacy, and stability of EACC can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
生化分析
Biochemical Properties
Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has been shown to interact with several enzymes and proteins. For instance, it interferes with the autophagosomal localization of STX17 and inhibits its interaction with the HOPS complex and VAMP8 . This interaction affects the regulatory pathways involved in inflammation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis . It also inhibits the fusion of autophagosomes with lysosomes in a reversible manner by inhibiting recruitment of syntaxin 17 to autophagosomes .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with the autophagosomal SNAREs. It interferes with the autophagosomal localization of STX17 and inhibits its interaction with the HOPS complex and VAMP8 . This inhibition prevents the fusion of autophagosomes with lysosomes .
Temporal Effects in Laboratory Settings
It is known that its effects on autophagosomal localization are reversible .
Metabolic Pathways
Its ability to affect the regulatory pathways involved in inflammation suggests that it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Its ability to interfere with the autophagosomal localization of STX17 suggests that it may interact with transporters or binding proteins .
Subcellular Localization
Its ability to interfere with the autophagosomal localization of STX17 suggests that it may be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by amide formation and esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
相似化合物的比较
Similar Compounds
- Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate
- Ethyl 2-[2-[(5-nitrothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-2-oxoacetate
- 3-(5-nitrothiophene-2-amido)bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
IUPAC Name |
ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-2-25-18(22)16-12(10-14(27-16)11-6-4-3-5-7-11)19-17(21)13-8-9-15(26-13)20(23)24/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOCYKZMHYTCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2491625.png)
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
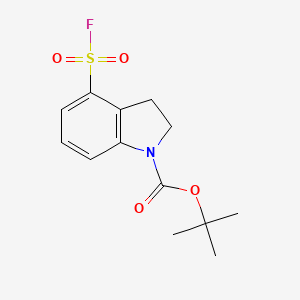
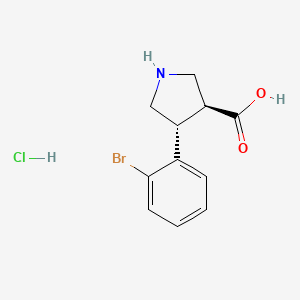
![2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2491631.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)
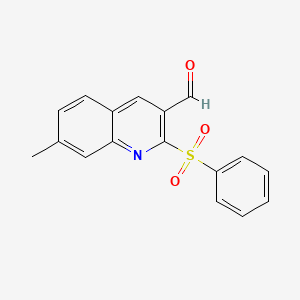
![1-(4-Methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2491637.png)
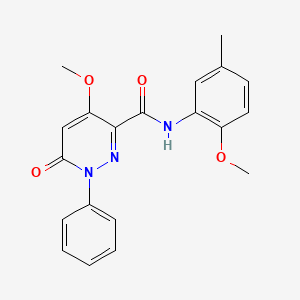
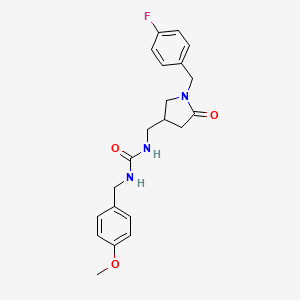
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)

